8-Chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for GSK256073 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of a purine derivative. The industrial production methods likely involve standard organic synthesis techniques, including purification and crystallization steps to achieve high purity levels .
Chemical Reactions Analysis
GSK256073 undergoes various chemical reactions, primarily involving its interaction with biological molecules. It acts as a full agonist for the hydroxy-carboxylic acid receptor 2, leading to the inhibition of cyclic adenosine monophosphate (cAMP) elevation in adipocytes. Common reagents and conditions used in these reactions include isoprenaline and other agonists that induce cAMP elevation . The major products formed from these reactions are related to the inhibition of lipolysis and the improvement of glucose homeostasis .
Scientific Research Applications
GSK256073 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving G-protein coupled receptors.
Biology: It helps in understanding the role of hydroxy-carboxylic acid receptor 2 in metabolic processes.
Medicine: It is being studied for its potential in treating type 2 diabetes mellitus and dyslipidemia by improving glucose homeostasis and inhibiting lipolysis
Industry: It is used in the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
GSK256073 exerts its effects by acting as a full agonist for the hydroxy-carboxylic acid receptor 2. Upon binding to this receptor, it induces conformational changes that activate the Gi/o family of G-proteins. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels inhibits lipolysis, thereby improving glucose homeostasis .
Comparison with Similar Compounds
GSK256073 is compared with other similar compounds such as niacin, acipimox, and MK-6892. These compounds also act as agonists for the hydroxy-carboxylic acid receptor 2 but differ in their potency and side effects:
Acipimox: A niacin derivative with similar lipid-lowering effects but reduced flushing.
MK-6892: Another agonist for hydroxy-carboxylic acid receptor 2 with distinct pharmacological properties.
GSK256073 is unique in its long-lasting and non-flushing properties, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
8-chloro-3-pentyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17/h2-5H2,1H3,(H,12,13)(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAMDQCXAAOFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673110 | |
Record name | 8-Chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862892-90-8 | |
Record name | GSK-256073 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862892908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-3-pentyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-256073 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VI94C980K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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